molecular formula C7H8F3N3O2 B1386305 2,2,2-trifluoroethyl N-(1-methyl-1H-pyrazol-4-yl)carbamate CAS No. 1153756-58-1

2,2,2-trifluoroethyl N-(1-methyl-1H-pyrazol-4-yl)carbamate

Cat. No.: B1386305
CAS No.: 1153756-58-1
M. Wt: 223.15 g/mol
InChI Key: BFYNJBFQQUMNIW-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-(1-methyl-1H-pyrazol-4-yl)carbamate is a chemical compound known for its unique structural features and potential applications in various fields. It contains a trifluoroethyl group, a pyrazole ring, and a carbamate functional group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(1-methyl-1H-pyrazol-4-yl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with 1-methyl-1H-pyrazol-4-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is usually maintained at room temperature or slightly elevated temperatures to optimize the yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to enhance efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and high yield .

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-(1-methyl-1H-pyrazol-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the trifluoroethyl group with the nucleophile .

Scientific Research Applications

2,2,2-trifluoroethyl N-(1-methyl-1H-pyrazol-4-yl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(1-methyl-1H-pyrazol-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrazole ring may interact with enzyme active sites or receptor binding sites, modulating their activity. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-trifluoroethyl N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)carbamate
  • 2,2,2-trifluoroethyl N-(1-methyl-1H-pyrazol-3-yl)carbamate
  • 2,2,2-trifluoroethyl N-(1-methyl-1H-pyrazol-5-yl)carbamate

Uniqueness

2,2,2-trifluoroethyl N-(1-methyl-1H-pyrazol-4-yl)carbamate is unique due to the specific positioning of the trifluoroethyl group and the pyrazole ring, which can influence its reactivity and interaction with biological targets. The presence of the trifluoroethyl group enhances its stability and lipophilicity compared to similar compounds .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(1-methylpyrazol-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3O2/c1-13-3-5(2-11-13)12-6(14)15-4-7(8,9)10/h2-3H,4H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYNJBFQQUMNIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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